molecular formula C22H25NO4 B15314563 benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate

benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate

Cat. No.: B15314563
M. Wt: 367.4 g/mol
InChI Key: KGHGHHQODUSFMD-UHFFFAOYSA-N
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Description

Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexan-4-yl}carbamate is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to form the bicyclic core structure. This reaction can be facilitated by photochemical methods, providing an efficient route to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the incorporation of green chemistry principles can minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or amines.

Scientific Research Applications

Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
  • Benzyl N-[3-(4-methoxyphenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Uniqueness

Benzyl N-{3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexan-4-yl}carbamate is unique due to its specific bicyclic structure and the presence of the benzyloxy and carbamate functional groups

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

benzyl N-[1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C22H25NO4/c1-21-15-22(16-21,23-20(24)26-13-18-10-6-3-7-11-18)19(27-21)14-25-12-17-8-4-2-5-9-17/h2-11,19H,12-16H2,1H3,(H,23,24)

InChI Key

KGHGHHQODUSFMD-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C(O2)COCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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